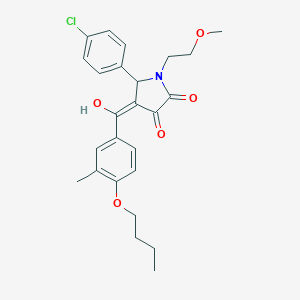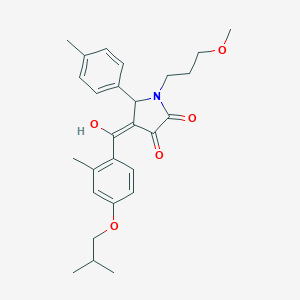![molecular formula C20H21N3O5S B266894 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B266894.png)
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the inhibition of various enzymes and pathways that are involved in cancer growth, inflammation, and neurological disorders. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It also inhibits the production of prostaglandins and leukotrienes, which are involved in inflammation. In neurological disorders, it has been found to modulate the activity of various neurotransmitters and improve synaptic plasticity.
Biochemical and Physiological Effects:
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It can reduce the expression of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It can also inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. In cancer research, it has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been shown to improve cognitive function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide in lab experiments include its potential applications in various research fields, its ability to inhibit the activity of various enzymes and pathways, and its ability to induce apoptosis and inhibit cancer cell growth. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide. These include further studies to determine its safety and efficacy, the development of more potent analogs, and the exploration of its potential applications in other research fields such as cardiovascular disease and diabetes. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for enhanced efficacy.
In conclusion, N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a promising compound with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its safety and efficacy.
Synthesemethoden
The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves the reaction of 4-ethoxyphenyl hydrazine with 3,4,5-trimethoxybenzoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with thiosemicarbazide in the presence of acetic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide has been studied for its potential applications in various research fields such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
Produktname |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
|---|---|
Molekularformel |
C20H21N3O5S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O5S/c1-5-28-14-8-6-12(7-9-14)19-22-23-20(29-19)21-18(24)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
InChI-Schlüssel |
MRWHMAWBSAHKLK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{4-hydroxy-3-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266813.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)



![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)



![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)